Propan-2-yl ethanesulfinate
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Overview
Description
Propan-2-yl ethanesulfinate is a chemical compound with the molecular formula C5H12O2S. It is an organosulfur compound that features a sulfinyl group attached to an isopropyl group and an ethyl group. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl ethanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which propan-2-yl ethanesulfinate exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfinyl group is highly reactive, allowing it to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl ethanesulfonate
- Propan-2-yl methanesulfinate
- Propan-2-yl butanesulfinate
Uniqueness
Propan-2-yl ethanesulfinate is unique due to its specific reactivity profile and the presence of both an isopropyl and an ethyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
52693-41-1 |
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Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
propan-2-yl ethanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-4-8(6)7-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
OKUUXCNTLALSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)OC(C)C |
Origin of Product |
United States |
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